molecular formula C11H8ClFN2 B6318167 4-Chloro-2-cyclopropyl-6-fluoroquinazoline CAS No. 1695621-65-8

4-Chloro-2-cyclopropyl-6-fluoroquinazoline

Cat. No.: B6318167
CAS No.: 1695621-65-8
M. Wt: 222.64 g/mol
InChI Key: YEHIILZESIDNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-fluoroquinazoline is a novel heterocyclic compound. It has a molecular formula of C11H8ClFN2 and a molecular weight of 222.65 g/mol . This compound has gained increasing attention in the scientific community.


Molecular Structure Analysis

The molecular structure of this compound consists of 15 heavy atoms, 10 of which are aromatic . The compound has one rotatable bond, three hydrogen bond acceptors, and no hydrogen bond donors .


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP1A2 inhibitor . The compound has a lipophilicity Log Po/w (iLOGP) of 2.72 . It is soluble, with a solubility of 0.0497 mg/ml or 0.000223 mol/l .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Patel and Patel (2010) involved the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule closely related to 4-Chloro-2-cyclopropyl-6-fluoroquinazoline. The synthesized compounds demonstrated significant antifungal and antibacterial activities, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Molecular Structure and Bioactivity

Another study focused on the molecular structures and bioactivity of water-soluble fused s-triazolothiadiazole systems derived from fluoroquinolone piperazine derivatives. This research aimed to discover novel bioactivities for quinolone derivatives, finding that some compounds exhibited significant antitumor activity and a stronger inhibitory activity against gram-negative bacteria compared to gram-positive bacteria. This suggests the potential for developing new antibacterial and anticancer agents from quinolone derivatives (Hu Guo-qiang et al., 2008).

Antibacterial Properties and New Derivatives

Research by Al-Hiari et al. (2007) aimed to prepare new 8-nitrofluoroquinolone models to investigate their antibacterial properties. The study involved the large-scale preparation of a synthon closely related to this compound, followed by the introduction of substituted primary amine appendages. This research highlighted the potential for creating more effective antibacterial agents through structural modifications of fluoroquinolone derivatives (Al-Hiari et al., 2007).

Novel Antimicrobial Agents

A study by Ding et al. (2021) synthesized and evaluated novel triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as antimicrobial agents. Some compounds exhibited excellent antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae (Xoo), indicating their potential as promising bactericide candidates for controlling bacterial blight in rice (Ding et al., 2021).

Mechanism of Action

While the specific mechanism of action for 4-Chloro-2-cyclopropyl-6-fluoroquinazoline is not provided, it’s important to note that fluoroquinolones, a class of compounds to which this molecule belongs, typically work by inhibiting bacterial DNA-gyrase . This makes them effective against infectious diseases caused by strains resistant to many other classes of antibacterials .

Safety and Hazards

The safety information available indicates that 4-Chloro-2-cyclopropyl-6-fluoroquinazoline has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-10-8-5-7(13)3-4-9(8)14-11(15-10)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIILZESIDNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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